molecular formula C14H18O4 B13624624 (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Cat. No.: B13624624
M. Wt: 250.29 g/mol
InChI Key: SDDYVIXKDZYVJQ-SOFGYWHQSA-N
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Description

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of a tert-butyl ester group and a hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is primarily related to its ability to undergo various chemical transformations. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound’s structure allows it to interact with specific enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+

InChI Key

SDDYVIXKDZYVJQ-SOFGYWHQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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